molecular formula C21H17F2N5O2 B2859309 2-fluoro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922137-85-7

2-fluoro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2859309
CAS No.: 922137-85-7
M. Wt: 409.397
InChI Key: GLCMCRTXANFPCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a potent and selective investigational inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a critical signaling molecule in the B-cell antigen receptor (BCR) pathway, which is fundamental for the development, differentiation, and survival of B-cells. This compound acts through covalent binding to a cysteine residue (Cys481) in the BTK active site, leading to irreversible inhibition and sustained suppression of BCR-mediated signaling. Its primary research value lies in the study of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as in the investigation of autoimmune disorders where pathological B-cell activation is implicated. Researchers utilize this inhibitor to elucidate BTK's role in specific signaling networks, to explore mechanisms of resistance to BTK-targeted therapies, and to evaluate its efficacy in combination treatment strategies both in vitro and in vivo. The dual-fluorinated benzyl and benzamide structure is designed to optimize pharmacokinetic properties and target selectivity, making it a valuable pharmacological tool for dissecting BTK-dependent cellular processes.

Properties

IUPAC Name

2-fluoro-N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N5O2/c22-15-7-5-14(6-8-15)12-27-13-25-19-17(21(27)30)11-26-28(19)10-9-24-20(29)16-3-1-2-4-18(16)23/h1-8,11,13H,9-10,12H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCMCRTXANFPCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include derivatives with variations in the pyrazolo-pyrimidinone substituents or benzamide modifications. A notable example from the literature is 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, ), which differs in the following aspects:

Core Structure : Replaces the 4-fluorobenzyl group with a chromen-4-one moiety substituted with 3-fluorophenyl.

Benzamide Substituent : Features an N-isopropyl group instead of the ethyl linker and 2-fluorobenzamide in the target compound.

Functional Implications

  • Benzamide Linker : The ethyl linker in the target compound could improve solubility compared to the bulkier isopropyl group in Example 53, though this requires experimental validation.

Research Findings and Methodological Considerations

Structural Characterization

  • X-ray crystallography : Programs like SHELX and visualization tools like ORTEP-3 are critical for resolving molecular geometries.
  • Mass Spectrometry : Example 53 reported an [M+1]⁺ peak at m/z 589.1, consistent with its molecular formula.

Q & A

Q. Q1. What are the optimal reaction conditions for synthesizing this compound to maximize yield and purity?

A1. Synthesis typically involves multi-step reactions, with key optimizations including:

  • Microwave-assisted synthesis to accelerate reaction rates and improve efficiency .
  • Solvent selection (e.g., DMF or THF) to enhance solubility of intermediates .
  • Catalysts such as palladium complexes for cross-coupling steps .
  • Temperature control (e.g., reflux at 80–120°C) to minimize side reactions .
    Post-synthesis, purification via column chromatography or recrystallization is critical to isolate the target compound .

Advanced Synthesis

Q. Q2. How can researchers address intermediate instability or byproduct formation during multi-step synthesis?

A2. Strategies include:

  • Real-time monitoring using HPLC or TLC to track reaction progress and identify unstable intermediates .
  • Protecting groups for sensitive functional groups (e.g., amide or fluorine substituents) .
  • Byproduct mitigation through stoichiometric adjustments or scavenger agents (e.g., molecular sieves for water-sensitive steps) .

Basic Characterization

Q. Q3. Which spectroscopic techniques confirm the structural integrity of this compound?

A3. Essential techniques:

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to verify substituent positions and purity .
  • High-resolution mass spectrometry (HR-MS) for molecular weight confirmation .
  • FT-IR to identify functional groups like carbonyl (C=O) and amide (N-H) .

Advanced Characterization

Q. Q4. How can crystallographic data resolve ambiguities in the molecular structure?

A4. Single-crystal X-ray diffraction (SC-XRD) paired with SHELXL refinement provides precise bond lengths, angles, and stereochemistry . For example, SHELX’s robust algorithms can distinguish between tautomeric forms of the pyrazolo[3,4-d]pyrimidine core . Visualization tools like ORTEP-3 aid in interpreting electron density maps for ambiguous regions .

Basic Biological Activity

Q. Q5. What preliminary assays evaluate the compound’s biological activity?

A5. Recommended assays:

  • Enzyme inhibition assays (e.g., kinase profiling) to identify potential targets .
  • Cell viability assays (MTT or CellTiter-Glo) in cancer cell lines .
  • Antimicrobial screening using disk diffusion or microdilution methods .

Advanced Mechanistic Studies

Q. Q6. What experimental strategies elucidate the mechanism of action if initial target identification fails?

A6. Approaches include:

  • Proteomics (e.g., affinity chromatography or pull-down assays) to identify binding partners .
  • CRISPR/Cas9 knockout screens to pinpoint genes essential for compound efficacy .
  • Molecular docking (AutoDock, Schrödinger) to predict interactions with putative targets like protein kinases .

Data Contradiction Analysis

Q. Q7. How can conflicting reports on biological efficacy among analogs be resolved?

A7. Steps include:

  • Standardized assays (e.g., consistent cell lines or IC₅₀ protocols) to reduce variability .
  • Meta-analysis of published data to identify trends in substituent effects (e.g., fluorobenzyl vs. nitrobenzyl groups) .
  • In vivo validation in disease models to confirm activity discrepancies .

Chemical Reactivity

Q. Q8. What factors influence regioselectivity in reactions involving the pyrazolo[3,4-d]pyrimidine core?

A8. Key factors:

  • Electron-withdrawing groups (e.g., fluorine) directing electrophilic substitution to specific positions .
  • Solvent polarity affecting transition state stability (e.g., DMSO enhancing nucleophilic attack) .
  • Temperature control to favor kinetic vs. thermodynamic products .

Derivative Design

Q. Q9. How can structural modifications improve pharmacokinetics without compromising bioactivity?

A9. Strategies:

  • Bioisosteric replacement (e.g., replacing benzamide with thioamide to enhance metabolic stability) .
  • Substituent optimization (e.g., 4-fluorobenzyl for increased lipophilicity and blood-brain barrier penetration) .
  • Prodrug approaches (e.g., esterification of carboxylic acid groups) to improve oral bioavailability .

Analytical Challenges

Q. Q10. How should researchers address impurities detected during LC-MS analysis?

A10. Solutions include:

  • LC-MS/MS fragmentation studies to identify impurity structures .
  • Semi-preparative HPLC to isolate impurities for NMR characterization .
  • Reaction condition refinement (e.g., reducing excess reagents) to minimize byproduct formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.